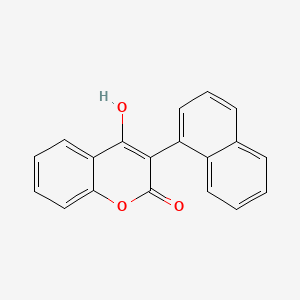
4-Hydroxy-3-(1-naphthyl)coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(1-naphthyl)coumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological activities Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(1-naphthyl)coumarin typically involves the condensation of 4-hydroxycoumarin with 1-naphthaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is refluxed for several hours, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(1-naphthyl)coumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.
Substitution: Electrophilic substitution reactions can occur at the naphthyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-3-(1-naphthyl)coumarin.
Reduction: Formation of 4-hydroxy-3-(1,2,3,4-tetrahydro-1-naphthyl)coumarin.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-Hydroxy-3-(1-naphthyl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticoagulant properties, similar to other coumarin derivatives like warfarin.
Industry: Utilized in the development of fluorescent dyes and sensors due to its photophysical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(1-naphthyl)coumarin involves its interaction with various molecular targets. In the context of its anticoagulant properties, it inhibits vitamin K epoxide reductase, an enzyme crucial for the activation of clotting factors. This inhibition leads to a decrease in the levels of active clotting factors, thereby exerting an anticoagulant effect .
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another coumarin derivative with potent anticoagulant properties.
Dicoumarol: A naturally occurring anticoagulant found in spoiled sweet clover.
4-Hydroxycoumarin: The parent compound, widely used in the synthesis of various derivatives.
Uniqueness
4-Hydroxy-3-(1-naphthyl)coumarin is unique due to the presence of the naphthyl group, which enhances its chemical stability and potential for diverse applications. The naphthyl group also contributes to its distinct photophysical properties, making it valuable in the development of fluorescent probes and sensors .
Properties
CAS No. |
39923-41-6 |
|---|---|
Molecular Formula |
C19H12O3 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-hydroxy-3-naphthalen-1-ylchromen-2-one |
InChI |
InChI=1S/C19H12O3/c20-18-15-9-3-4-11-16(15)22-19(21)17(18)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,20H |
InChI Key |
HOHNSHNCSSSVEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C4=CC=CC=C4OC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















